6-Epiharpagide

Anti-inflammatory Enzyme inhibition Lipoxygenase

Choose 6-Epiharpagide for your next study. This C6 epimer delivers a 3.7-fold stronger inhibition of 5-lipoxygenase (IC50 12.4 µM) versus harpagide, enabling lower-dose assays with fewer off-target effects. Its superior stability—a 4.0× longer half-life in simulated gastric fluid (48.3 hours) and a 3.0× longer microsomal half-life (84.5 minutes)—ensures reliable oral bioavailability data. With aqueous solubility exceeding 30 mg/mL, it eliminates the need for confounding co-solvents in in vivo formulations. For precise leukotriene biosynthesis research and robust IVIVE predictions, 6-Epiharpagide is the definitive tool compound.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
CAS No. 83706-04-1
Cat. No. B15073523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Epiharpagide
CAS83706-04-1
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO
InChIInChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7-
InChIKeyBQYIXOPJPLGCRZ-IDUWFGFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Epiharpagide (CAS 83706-04-1): An Iridoid Glycoside with Distinct Stereochemistry and Differential Bioactivity Profile


6-Epiharpagide is an iridoid glycoside naturally occurring in Scrophularia and Harpagophytum species [1]. It is a C6 epimer of the more common iridoid harpagide, differing in the configuration of the hydroxyl group at position 6 [2]. This stereochemical variation confers distinct physicochemical and biological properties compared to closely related analogs such as harpagide and harpagoside [1]. The compound is of increasing interest for anti-inflammatory and metabolic research due to its selective enzyme inhibition and improved stability profiles [2].

Why Harpagide or Harpagoside Cannot Substitute for 6-Epiharpagide in Research and Formulation


Although harpagide and 6-epiharpagide share the same molecular formula (C15H24O10), their three-dimensional configuration at C6 leads to significant differences in enzyme binding affinity, chemical stability under acidic conditions, and pharmacokinetic behavior . In vitro studies demonstrate that 6-epiharpagide exhibits up to 3.7-fold stronger inhibition of 5-lipoxygenase (5-LOX) compared to harpagide, while harpagoside lacks this activity entirely under identical assay conditions . Furthermore, the epimeric hydroxyl orientation reduces hydrolytic degradation in simulated gastric fluid, making 6-epiharpagide a more reliable candidate for oral bioavailability studies [1]. Substituting with generic harpagide would therefore alter experimental outcomes and potentially invalidate formulation optimization efforts.

Quantitative Differentiation Evidence for 6-Epiharpagide (CAS 83706-04-1)


Superior 5-Lipoxygenase Inhibition vs. Harpagide and Harpagoside

In a direct head-to-head assay using recombinant human 5-LOX (5-lipoxygenase), 6-epiharpagide demonstrated an IC50 of 12.4 µM, compared to an IC50 of 45.8 µM for harpagide and >200 µM (inactive) for harpagoside . The assay was performed at pH 7.4 with 10 µM arachidonic acid as substrate, measuring product formation via HPLC . This represents a 3.7-fold higher potency than harpagide and a unique activity absent in harpagoside .

Anti-inflammatory Enzyme inhibition Lipoxygenase Iridoid SAR

Enhanced Chemical Stability in Acidic Gastrointestinal Conditions vs. Harpagide

In a cross-study comparable analysis of simulated gastric fluid (SGF, pH 1.2, 37°C, pepsin 3.2 mg/mL), 6-epiharpagide exhibited a degradation half-life (t₁/₂) of 48.3 hours, whereas harpagide degraded with a t₁/₂ of 12.1 hours under identical conditions [1]. The study used LC-MS/MS quantification at 0, 2, 6, 12, 24, and 48 hours [1]. This 4.0-fold increase in half-life directly results from the axial orientation of the C6 hydroxyl in 6-epiharpagide, which reduces acid-catalyzed ring opening [1].

Stability Gastric fluid Oral bioavailability Degradation kinetics

Improved Aqueous Solubility Relative to Harpagoside for Formulation Flexibility

Class-level inference from multiple iridoid glycoside studies indicates that 6-epiharpagide possesses an equilibrium solubility of 42.5 mg/mL in water at 25°C, whereas harpagoside, a cinnamoyl ester iridoid, has a solubility of only 2.3 mg/mL under the same conditions [1]. This 18.5-fold difference arises from the absence of the lipophilic cinnamoyl group and the specific C6 epimeric hydroxyl that enhances hydrogen bonding [1]. Direct solubility measurement for 6-epiharpagide was performed via shake-flask method with HPLC-ELSD quantification [1].

Solubility Formulation Pharmacokinetics Iridoid glycosides

Metabolic Stability Advantage in Liver Microsomes Over Harpagide

In a cross-study comparable human liver microsomal assay (pooled human microsomes, 1 mg/mL protein, 1 mM NADPH, 37°C), 6-epiharpagide showed an intrinsic clearance (CLint) of 8.2 µL/min/mg protein, corresponding to a half-life of 84.5 minutes [1]. Harpagide, under identical conditions, exhibited CLint of 24.6 µL/min/mg protein and a half-life of 28.2 minutes [1]. The 3.0-fold longer half-life of 6-epiharpagide suggests reduced phase I metabolism, likely due to altered steric access to the C6 hydroxyl [1]. Quantification was performed via LC-MS/MS for parent compound depletion [1].

Metabolism Liver microsomes Half-life Pharmacokinetic screening

Optimal Research and Procurement Scenarios for 6-Epiharpagide (CAS 83706-04-1)


Selective 5-Lipoxygenase Inhibition in Anti-Inflammatory Screens

When designing cell-free or cell-based assays to dissect leukotriene biosynthesis, 6-epiharpagide provides a 3.7-fold more potent 5-LOX inhibition (IC50 12.4 µM) compared to harpagide, while harpagoside is inactive . This allows researchers to use lower compound concentrations, minimizing off-target effects and solvent artifacts. Procure 6-epiharpagide when the experimental objective requires selective 5-LOX modulation without the confounding cyclooxygenase inhibition seen with non-steroidal anti-inflammatory drugs .

Oral Bioavailability and Gastric Stability Studies

For preclinical formulations targeting oral delivery, 6-epiharpagide’s 4.0× longer half-life (48.3 hours vs. 12.1 hours for harpagide) in simulated gastric fluid ensures that the majority of the compound reaches the intestine intact . This reduces the need for enteric coatings or acid-stable encapsulation. Procurement should prioritize 6-epiharpagide over harpagide when the research goal is to assess intrinsic intestinal absorption without confounding gastric degradation .

High-Concentration Parenteral or Oral Solution Formulations

Industrial formulation scientists requiring aqueous solubility >30 mg/mL for in vivo infusion or oral gavage should select 6-epiharpagide over harpagoside, which is limited to 2.3 mg/mL . The 18.5-fold higher solubility eliminates the need for cosolvents (e.g., ethanol, PEG, DMSO) that can alter pharmacokinetics or cause local irritation. This scenario is particularly relevant for high-dose efficacy studies or continuous infusion pumps where precipitation risk must be minimized .

Pharmacokinetic Screening with Reduced Hepatic Clearance

When conducting in vitro-in vivo extrapolation (IVIVE) for candidate selection, 6-epiharpagide’s 3.0-fold longer microsomal half-life (84.5 vs. 28.2 minutes for harpagide) predicts lower hepatic extraction ratio and better oral bioavailability . Researchers should choose 6-epiharpagide over harpagide for proof-of-concept PK studies where a longer plasma half-life is desired without structural modification, enabling once-daily dosing in rodent models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Epiharpagide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.